An In-depth Technical Guide to L-Ascorbic acid-13C6 for Researchers and Drug Development Professionals
An In-depth Technical Guide to L-Ascorbic acid-13C6 for Researchers and Drug Development Professionals
Introduction
L-Ascorbic acid-13C6 is the isotopically labeled form of L-ascorbic acid, commonly known as Vitamin C. In this stable isotope-labeled (SIL) compound, all six carbon atoms have been replaced with the heavy isotope, carbon-13 (¹³C).[1][2][3] This substitution increases the molecular weight of the molecule by six units compared to its naturally occurring counterpart, without altering its chemical structure or reactivity.[2] This key characteristic makes L-Ascorbic acid-13C6 an invaluable tool in analytical chemistry, particularly in quantitative mass spectrometry-based assays, where it serves as an ideal internal standard.[1][3][4] Its primary applications are in metabolic research, pharmacokinetic studies, and clinical diagnostics, enabling precise and accurate quantification of Vitamin C in various biological matrices.[2][4][5]
Chemical Structure and Properties
The chemical structure of L-Ascorbic acid-13C6 is identical to that of L-ascorbic acid.[2] The IUPAC name for this compound is (2R)-2-[(1S)-1,2-dihydroxy(1,2-¹³C₂)ethyl]-3,4-dihydroxy-(2,3,4,5-¹³C₄)2H-furan-5-one.[3][6] The replacement of ¹²C with ¹³C at all six carbon positions results in a distinct mass shift, which is fundamental to its utility in mass spectrometry.[1]
Quantitative Data
The physical and chemical properties of L-Ascorbic acid-13C6 are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Chemical Formula | ¹³C₆H₈O₆ | [4][6] |
| Molecular Weight | 182.08 g/mol | [4][6] |
| CAS Number | 1354064-87-1 | [6] |
| Appearance | White to off-white solid powder | [1] |
| Melting Point | 193 °C | [1] |
| Mass Shift (vs. Unlabeled) | M+6 | [1] |
| Isotopic Purity | ≥99 atom % ¹³C | [1] |
| IUPAC Name | (2R)-2-[(1S)-1,2-dihydroxy(1,2-¹³C₂)ethyl]-3,4-dihydroxy-(2,3,4,5-¹³C₄)2H-furan-5-one | [3][6] |
| SMILES String | O[13CH2]--INVALID-LINK--=--INVALID-LINK--=O)O">13C@@HO | [1] |
Experimental Protocols
L-Ascorbic acid-13C6 is predominantly used as an internal standard for the quantification of L-ascorbic acid in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol for this application.
Objective: To accurately quantify the concentration of L-ascorbic acid (Vitamin C) in a biological matrix (e.g., serum, plasma).
Materials:
-
L-Ascorbic acid-13C6 (Internal Standard)
-
L-Ascorbic acid (for calibration standards)
-
Biological matrix (serum, plasma, etc.)
-
Trichloroacetic acid (TCA) or Metaphosphoric acid (MPA) solution
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system with an electrospray ionization (ESI) source
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of L-Ascorbic acid-13C6 in a suitable solvent (e.g., 5% MPA in water).
-
Prepare a working internal standard solution by diluting the stock solution to a known concentration (e.g., 1.67 µmol/L in 12% TCA).[7]
-
Prepare stock and working solutions of unlabeled L-ascorbic acid for the calibration curve.
-
-
Sample Preparation (Protein Precipitation):
-
Pipette a known volume of the biological sample (e.g., 200 µL of serum) into a microcentrifuge tube.[7]
-
Add a precise volume of the working internal standard solution (e.g., 600 µL) to the sample.[7] This step should be done at the very beginning to account for any analyte loss during sample processing.[8]
-
Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and protein precipitation.[7]
-
Centrifuge the tubes at high speed (e.g., 11,000 rpm) for 5 minutes to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[7]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Inject a small volume of the supernatant onto an appropriate LC column (e.g., a reversed-phase C18 column).
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) to achieve chromatographic separation.
-
-
Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for detection and quantification.
-
Monitor the specific precursor-to-product ion transitions for both L-ascorbic acid and L-Ascorbic acid-13C6. For example:
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the unlabeled L-ascorbic acid to the peak area of the L-Ascorbic acid-13C6 internal standard against the concentration of the calibration standards.
-
Determine the concentration of L-ascorbic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Signaling and Metabolic Pathways
L-ascorbic acid is a crucial cofactor for several enzymes and acts as a potent antioxidant.[10] While L-Ascorbic acid-13C6 follows the same metabolic pathways as its unlabeled counterpart, its isotopic signature allows researchers to trace its fate in biological systems. The biosynthesis of ascorbic acid in most animals occurs in the liver via the glucuronic acid pathway, starting from glucose.[8] Humans, however, lack the enzyme L-gulonolactone oxidase, the final enzyme in this pathway, and therefore must obtain Vitamin C from their diet.[10] The degradation of ascorbic acid can lead to various products, including dehydroascorbic acid, which can be further metabolized to oxalate and threonate.[5][7]
Conclusion
L-Ascorbic acid-13C6 is a critical analytical reagent for researchers, scientists, and drug development professionals. Its use as a stable isotope-labeled internal standard provides the gold standard for accuracy and precision in the quantification of Vitamin C. The detailed protocols and understanding of its chemical properties and metabolic fate enable its effective application in a wide range of scientific disciplines, ultimately contributing to a better understanding of the role of Vitamin C in health and disease.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-Ascorbic acid-13C6-1 | Benchchem [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. L-Ascorbic Acid-13C6 | C6H8O6 | CID 91971825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. US8759754B2 - Methods for detecting vitamin C by mass spectrometry - Google Patents [patents.google.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
